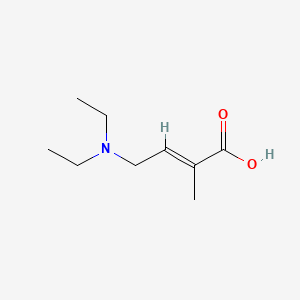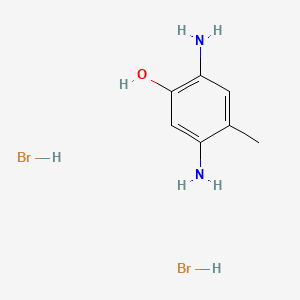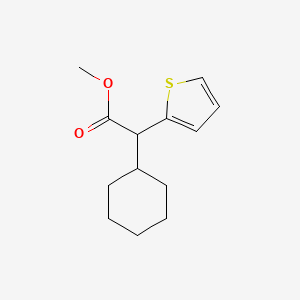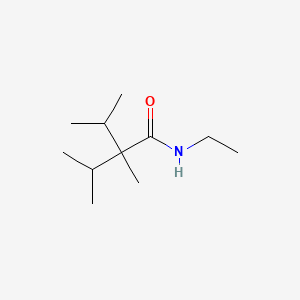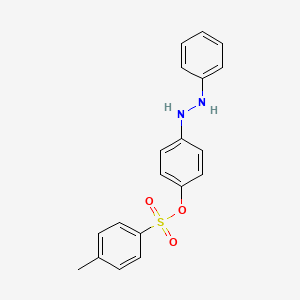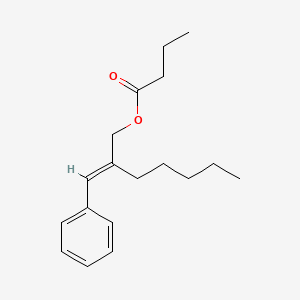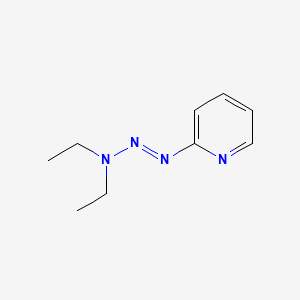
(3,3-Diethyl-1-triazenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Diethyl-1-triazenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diethyl-1-triazenyl)pyridine typically involves the reaction of pyridine with a triazenylating agent. One common method is the reaction of pyridine with diethylamine and nitrous acid to form the triazenyl group. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3,3-Diethyl-1-triazenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the cleavage of the triazenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(3,3-Diethyl-1-triazenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Diethyl-1-triazenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(3,3-Diethyl-1-triazen-1-yl)pyridine
- 3,3-Diethyl-1-(3-pyridyl-N-oxide)-triazene
Comparison: (3,3-Diethyl-1-triazenyl)pyridine is unique due to its specific substitution pattern and the presence of the triazenyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the N-oxide derivative may exhibit different oxidation states and reactivity profiles.
Properties
CAS No. |
52731-41-6 |
|---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-ethyl-N-[(E)-pyridin-2-yldiazenyl]ethanamine |
InChI |
InChI=1S/C9H14N4/c1-3-13(4-2)12-11-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3/b12-11+ |
InChI Key |
BEJOZACAWSQKJB-VAWYXSNFSA-N |
Isomeric SMILES |
CCN(CC)/N=N/C1=CC=CC=N1 |
Canonical SMILES |
CCN(CC)N=NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



